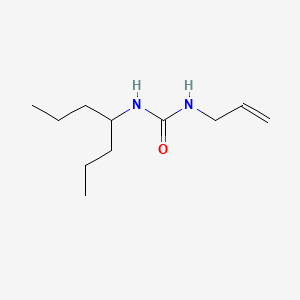
Urea, 1-allyl-3-(4-heptyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Urea, 1-allyl-3-(4-heptyl)-: is a derivative of urea, a compound widely known for its diverse applications in various fields such as agriculture, pharmaceuticals, and chemical industries
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of N-substituted ureas, including Urea, 1-allyl-3-(4-heptyl)-, can be achieved through several methods. One common approach involves the nucleophilic addition of amines to isocyanates. For instance, the reaction of allylamine and 4-heptylamine with an isocyanate can yield the desired urea derivative . Another method involves the reaction of carbamoyl chlorides with amines under controlled conditions .
Industrial Production Methods: Industrial production of N-substituted ureas often employs scalable and environmentally friendly processes. One such method involves the use of potassium isocyanate in water, which allows for the synthesis of N-substituted ureas without the need for organic solvents . This method is not only efficient but also promotes high chemical purity and yield.
Análisis De Reacciones Químicas
Types of Reactions: Urea, 1-allyl-3-(4-heptyl)-, like other urea derivatives, can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, where the allyl or heptyl groups can be replaced by other substituents.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, under mild conditions.
Reduction: Lithium aluminum hydride, typically in anhydrous ether.
Substitution: Various nucleophiles, depending on the desired substitution product.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while substitution reactions can produce a wide range of N-substituted urea derivatives .
Aplicaciones Científicas De Investigación
Chemistry: In chemistry, Urea, 1-allyl-3-(4-heptyl)- is used as a building block for synthesizing more complex molecules.
Biology and Medicine: In biology and medicine, this compound can be explored for its potential therapeutic properties. Urea derivatives are known for their biological activity, and this specific derivative may exhibit unique pharmacological effects .
Industry: In the industrial sector, Urea, 1-allyl-3-(4-heptyl)- can be used in the production of polymers, resins, and other materials. Its ability to undergo various chemical reactions makes it a versatile compound for industrial applications .
Mecanismo De Acción
The mechanism of action of Urea, 1-allyl-3-(4-heptyl)- involves its interaction with molecular targets through hydrogen bonding and van der Waals interactions. These interactions can influence the stability and activity of proteins and other biomolecules . The compound’s unique structure allows it to interact with specific molecular pathways, potentially leading to various biological effects.
Comparación Con Compuestos Similares
- Urea, 1-allyl-3-(4-methyl)-
- Urea, 1-allyl-3-(4-ethyl)-
- Urea, 1-allyl-3-(4-butyl)-
Uniqueness: Urea, 1-allyl-3-(4-heptyl)- is unique due to its specific substitution pattern, which can significantly influence its chemical and biological properties. Compared to other similar compounds, the heptyl group provides distinct hydrophobic characteristics, potentially affecting its solubility and reactivity .
Propiedades
Número CAS |
40755-07-5 |
|---|---|
Fórmula molecular |
C11H22N2O |
Peso molecular |
198.31 g/mol |
Nombre IUPAC |
1-heptan-4-yl-3-prop-2-enylurea |
InChI |
InChI=1S/C11H22N2O/c1-4-7-10(8-5-2)13-11(14)12-9-6-3/h6,10H,3-5,7-9H2,1-2H3,(H2,12,13,14) |
Clave InChI |
ZUQYRNJZPLAUMM-UHFFFAOYSA-N |
SMILES canónico |
CCCC(CCC)NC(=O)NCC=C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




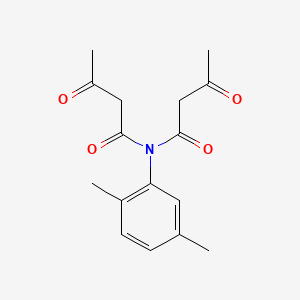
![tert-butyl N-[(2S)-1-[methoxy(methyl)amino]-1-oxo-3-(4-phenylmethoxyphenyl)propan-2-yl]carbamate](/img/structure/B13744089.png)

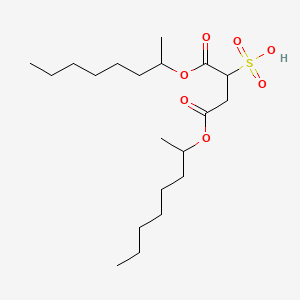
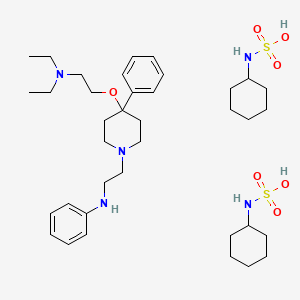
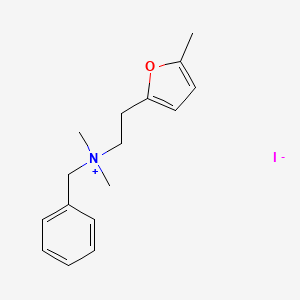
![4,4',4'',4''',4'''',4'''''-(9,10-Dihydro-9,10-[1,2]benzenoanthracene-2,3,6,7,14,15-hexayl)hexabenzonitrile](/img/structure/B13744123.png)


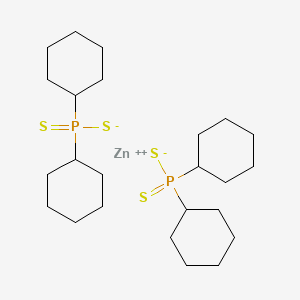
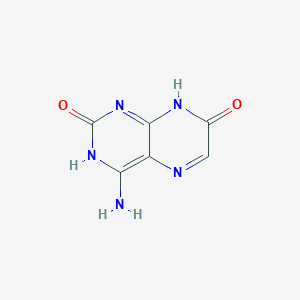
![1H-Indole-2,3-dione,5-chloro-1-[(3,4-dichlorophenyl)methyl]-,3-[O-(2,2-dichloroacetyl)oxime]](/img/structure/B13744145.png)
